molecular formula C26H26O2 B12628699 2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde CAS No. 918531-49-4

2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde

Cat. No.: B12628699
CAS No.: 918531-49-4
M. Wt: 370.5 g/mol
InChI Key: UMFZMOVBICOEPZ-UHFFFAOYSA-N
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Description

2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde is an organic compound that belongs to the class of pyrene derivatives. It is characterized by the presence of two tert-butyl groups at positions 2 and 7, and two aldehyde groups at positions 4 and 9 on the pyrene ring.

Preparation Methods

The synthesis of 2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde typically involves the formylation of 2,7-DI-Tert-butylpyrene. One common method is the reaction of 2,7-DI-Tert-butylpyrene with dichloromethyl methyl ether in the presence of aluminum chloride (AlCl3), which yields a mixture of this compound and 4,10-dicarbaldehyde . The reaction conditions are carefully controlled to optimize the yield and selectivity of the desired product.

. This method is favored for its high yield, selectivity, and environmentally friendly nature.

Chemical Reactions Analysis

2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include aluminum chloride for formylation, hypervalent iodine oxyacids for oxidation, and phosphonium ylides for the Wittig reaction. The major products formed from these reactions include 2,7-DI-Tert-butylpyrene-4,5,9,10-tetraone and bis(arylethynyl)pyrenes .

Scientific Research Applications

2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde primarily involves its ability to undergo oxidation and substitution reactions. The aldehyde groups are reactive sites that can participate in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde can be compared with other pyrene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and aldehyde groups, which confer distinct chemical and physical properties.

Properties

CAS No.

918531-49-4

Molecular Formula

C26H26O2

Molecular Weight

370.5 g/mol

IUPAC Name

2,7-ditert-butylpyrene-4,9-dicarbaldehyde

InChI

InChI=1S/C26H26O2/c1-25(2,3)19-9-15-7-18(14-28)22-12-20(26(4,5)6)10-16-8-17(13-27)21(11-19)23(15)24(16)22/h7-14H,1-6H3

InChI Key

UMFZMOVBICOEPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=C(C4=C3C(=CC(=C4)C(C)(C)C)C=C2C=O)C=O

Origin of Product

United States

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